![molecular formula C18H14BrNO2 B2614013 N-benzyl-7-bromo-1-benzoxepine-4-carboxamide CAS No. 950426-86-5](/img/structure/B2614013.png)
N-benzyl-7-bromo-1-benzoxepine-4-carboxamide
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Overview
Description
“N-benzyl-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a seven-membered ring with one oxygen atom, and a carboxamide group attached to the 4th carbon of the benzoxepine ring. The benzoxepine ring is also substituted with a benzyl group at the nitrogen atom and a bromine atom at the 7th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the benzyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxepine ring, which is a type of heterocyclic compound. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s physical and chemical properties, including its reactivity and polarity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the presence of the electron-rich benzoxepine ring and the electron-withdrawing carboxamide group. The bromine atom could potentially be involved in various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the overall distribution of electrons within the molecule .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-7-bromo-1-benzoxepine-4-carboxamide, focusing on six unique fields:
Cancer Therapy
N-benzyl-7-bromo-1-benzoxepine-4-carboxamide has shown potential as a BRD4 inhibitor . BRD4, a member of the bromodomain and extra-terminal (BET) family, plays a crucial role in regulating gene expression linked to cancer progression. Inhibiting BRD4 can disrupt the transcription of oncogenes, making this compound a promising candidate for cancer therapy .
Anti-inflammatory Agents
This compound has been studied for its anti-inflammatory properties . By inhibiting BRD4, it can potentially reduce the expression of pro-inflammatory genes. This makes it a valuable candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neurodegenerative Disease Research
Research has indicated that BRD4 inhibitors like N-benzyl-7-bromo-1-benzoxepine-4-carboxamide could be beneficial in treating neurodegenerative diseases . By modulating gene expression, these inhibitors can potentially protect neurons from degeneration, offering a new avenue for treating conditions like Alzheimer’s and Parkinson’s diseases .
Cardiovascular Disease
The role of BRD4 in cardiovascular diseases has been a subject of interest. N-benzyl-7-bromo-1-benzoxepine-4-carboxamide, as a BRD4 inhibitor, could help in cardiovascular disease management by regulating genes involved in heart function and pathology, potentially reducing the risk of heart failure and other related conditions .
Epigenetic Research
This compound is valuable in epigenetic research due to its ability to inhibit BRD4, which is involved in reading epigenetic marks on histones. By studying its effects, researchers can gain insights into the mechanisms of gene regulation and the role of epigenetics in various diseases .
Drug Development
N-benzyl-7-bromo-1-benzoxepine-4-carboxamide serves as a lead compound in the development of new therapeutic agents . Its structure and activity provide a foundation for designing more potent and selective BRD4 inhibitors, which can be optimized for better efficacy and safety in clinical applications .
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activity of many benzoxepine derivatives, “N-benzyl-7-bromo-1-benzoxepine-4-carboxamide” could be a promising candidate for further study .
properties
IUPAC Name |
N-benzyl-7-bromo-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-16-6-7-17-15(11-16)10-14(8-9-22-17)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBHQOQIJMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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